6-Bromo-8-(4-methoxybenzamido)-4-oxo-4h-chromene-2-carboxylic acid
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Overview
Description
6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound has gained attention due to its potent and selective agonistic activity towards the orphan G protein-coupled receptor GPR35 .
Preparation Methods
The synthesis of 6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid involves several steps:
Starting Material: The synthesis begins with the preparation of 6-bromo-4-oxo-4H-chromene-2-carboxylic acid.
Amidation Reaction: The 6-bromo-4-oxo-4H-chromene-2-carboxylic acid is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the corresponding amide.
Chemical Reactions Analysis
6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid undergoes various chemical reactions:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the chromene ring and the amide group.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate.
Scientific Research Applications
6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid has several scientific research applications:
Pharmacological Studies: It is used as a potent and selective agonist for the orphan G protein-coupled receptor GPR35, making it a valuable tool for studying the physiological and pathological roles of this receptor.
Drug Development: The compound’s selective activity towards GPR35 suggests potential therapeutic applications in conditions where GPR35 is implicated, such as inflammation and cancer.
Biological Research: It is used in various biological assays to understand the signaling pathways and molecular mechanisms involving GPR35.
Mechanism of Action
The mechanism of action of 6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid involves its binding to the GPR35 receptor. Upon binding, it activates the receptor, leading to the recruitment of β-arrestin and subsequent downstream signaling pathways. This activation can modulate various cellular responses, including inflammation and cell proliferation .
Comparison with Similar Compounds
6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid is unique due to its high selectivity and potency towards GPR35 compared to other chromene derivatives. Similar compounds include:
6-Bromo-8-(2-chloro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid: Another potent agonist for GPR35 with similar selectivity.
6-Bromo-8-(2-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid: This compound activates GPR35 across multiple species, including humans, rats, and mice.
These compounds share structural similarities but differ in their selectivity and potency towards GPR35, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C18H12BrNO6 |
---|---|
Molecular Weight |
418.2 g/mol |
IUPAC Name |
6-bromo-8-[(4-methoxybenzoyl)amino]-4-oxochromene-2-carboxylic acid |
InChI |
InChI=1S/C18H12BrNO6/c1-25-11-4-2-9(3-5-11)17(22)20-13-7-10(19)6-12-14(21)8-15(18(23)24)26-16(12)13/h2-8H,1H3,(H,20,22)(H,23,24) |
InChI Key |
TZKQFDIFVZAYER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=CC3=C2OC(=CC3=O)C(=O)O)Br |
Origin of Product |
United States |
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